REACTION_CXSMILES
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[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[F:6][C:7]1[CH:15]=[CH:14][C:13]([F:16])=[CH:12][C:8]=1[C:9](Cl)=[O:10]>>[CH2:1]([N:3]([CH2:4][CH3:5])[C:9](=[O:10])[C:8]1[CH:12]=[C:13]([F:16])[CH:14]=[CH:15][C:7]=1[F:6])[CH3:2]
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Name
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|
Quantity
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15.4 g
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Type
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reactant
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Smiles
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C(C)NCC
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Name
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|
Quantity
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17.6 g
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Type
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reactant
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Smiles
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FC1=C(C(=O)Cl)C=C(C=C1)F
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C(C)N(C(C1=C(C=CC(=C1)F)F)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |